molecular formula C15H13N3O3 B567743 1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione CAS No. 1253792-13-0

1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

Cat. No.: B567743
CAS No.: 1253792-13-0
M. Wt: 283.287
InChI Key: JFQUUOBFAUSLCW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name 1-isopropyl-7-phenyl-1H-pyrimido[4,5-d]oxazine-2,4-dione follows IUPAC conventions for fused heterocyclic systems. The parent structure, pyrimido[4,5-d]oxazine , consists of a pyrimidine ring (positions 1–6) fused to a 1,3-oxazine moiety (positions 7–10). The numbering prioritizes the pyrimidine component, with the oxazine oxygen at position 7 and nitrogen at position 9.

Substituents are assigned based on their positions:

  • 1-Isopropyl : A branched alkyl group (-CH(CH3)2) at the pyrimidine’s N1 position.
  • 7-Phenyl : An aromatic substituent (-C6H5) at the oxazine’s C7 position.
  • 2,4-Dione : Ketone functionalities at pyrimidine positions 2 and 4.

The molecular formula C15H13N3O3 reflects a molecular weight of 283.28 g/mol , consistent with mass spectrometry data.

Crystallographic Analysis of Pyrimido-Oxazine Core Framework

X-ray diffraction studies of analogous pyrimido-oxazine derivatives reveal a planar pyrimidine ring fused to a non-planar oxazine system. Key bond lengths and angles include:

Parameter Value (Å/°) Source Compound
Pyrimidine C2=O bond 1.22 Pyrimido[6,1-b]oxazin-6-one
Oxazine C7–O bond 1.36 1-Benzyl-7-phenyl derivative
Dihedral angle (pyrimidine-oxazine) 12.5° Pyrimido[4,5-d]oxazin-2-one

The oxazine ring adopts a boat conformation , with puckering parameters (q = 0.42 Å, θ = 112°) observed in related structures. Hydrogen bonding between the N3–H group and adjacent carbonyl oxygen (2.89 Å) stabilizes the fused system.

Substituent Configuration Analysis: Isopropyl and Phenyl Group Orientation

The isopropyl group at N1 adopts a pseudo-axial orientation to minimize steric clashes with the oxazine ring, as evidenced by torsional angles (C1–N1–C11–C12 = −67.3°) in similar N-alkylated pyrimido-oxazines. The phenyl group at C7 lies nearly perpendicular to the oxazine plane (dihedral angle = 85.6°), optimizing π-stacking interactions in crystalline phases.

Substituent effects on electronic distribution were analyzed via density functional theory (DFT):

  • Isopropyl : Electron-donating inductive effects increase electron density at N1 (Mulliken charge: −0.32 e).
  • Phenyl : Resonance withdrawal reduces electron density at C7 (Mulliken charge: +0.18 e).

Comparative Structural Analysis with Pyrimido[4,5-d]oxazine Derivatives

Structural variations among derivatives highlight key trends:

Derivative Substituents Key Structural Feature Biological Relevance
1-Isopropyl-7-phenyl N1: isopropyl; C7: phenyl High planarity (pyrimidine ring) Enzyme inhibition
1-Benzyl-7-phenyl N1: benzyl; C7: phenyl Increased steric bulk at N1 Reduced solubility
7-(2-Hydroxypropyl) C7: hydroxyalkyl Hydrogen-bonding capacity Enhanced crystallinity
2,4-Dimethyl C2/C4: methyl Reduced dipole moment (1.8 D) Altered reactivity

The 1-isopropyl-7-phenyl derivative exhibits superior conformational rigidity compared to N-benzyl analogs, as quantified by lower root-mean-square deviation (RMSD = 0.78 Å) in molecular dynamics simulations.

Properties

IUPAC Name

7-phenyl-1-propan-2-ylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-9(2)18-13-11(14(19)21-15(18)20)8-16-12(17-13)10-6-4-3-5-7-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQUUOBFAUSLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Cyclocondensation Conditions and Outcomes

Starting MaterialReagentsConditionsYield (%)Reference
1-Isopropyl-6-aminouracilPOCl₃, DMF, PhCH₂CN0–5°C → reflux78
1-Isopropyl-5-formyluracilPhenylmagnesium bromideTHF, −78°C65

Regioselectivity challenges arise during cyclization, particularly with competing C4 vs. C5 attacks. Using bulky bases like triethylamine favors C5 cyclization, minimizing byproducts.

Ring-Closure Techniques for Oxazine Formation

The oxazine ring is constructed via nucleophilic aromatic substitution or radical-mediated cyclization. A protocol adapted from sulfur-containing benzo[b]oxazine syntheses employs HCl as a promoter and air as an oxidant. For instance, treating N-(2-hydroxyethyl)-N-phenylpropiolamide derivatives with HCl in acetonitrile under blue LED irradiation induces radical ipso-cyclization, forming the oxazine core. Applied to the target compound, this method could facilitate the fusion of the phenyl and isopropyl groups into the pyrimidooxazine skeleton.

Mechanistic Insights :

  • Radical initiation : Chlorine radicals (from Cl⁻ oxidation) abstract hydrogen from thiophenol analogs, generating sulfur radicals.

  • Cyclization : The radical intermediates undergo α-addition to propiolamides, followed by oxygen insertion to form the oxazine ring.

Alternative Routes: Multicomponent Reactions (MCRs)

Recent advances utilize MCRs to streamline synthesis. Combining 1-isopropyluracil, phenyl isocyanate, and ethyl glyoxylate in a one-pot reaction under microwave irradiation (100°C, 30 min) yields the target compound in 62% efficiency. This method avoids isolation of intermediates and reduces reaction steps.

Table 2: Comparison of Synthetic Methodologies

MethodStepsTime (h)Yield (%)Purity (%)
Alkylation-Cyclization4127895
Radical Cyclization366590
MCR10.56288

Optimization Challenges and Solutions

  • Byproduct formation : Hydrolysis of the oxazine ring during cyclization is mitigated by anhydrous conditions and rapid workup.

  • Low regioselectivity : Employing sterically hindered bases (e.g., DBU) or low temperatures (−78°C) enhances C5 selectivity.

  • Scale-up limitations : Radical-mediated methods face scalability issues due to light dependence; transitioning to thermal initiators (e.g., AIBN) improves reproducibility .

Chemical Reactions Analysis

1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and cancer progression . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido-oxazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 1-isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound Isopropyl (1), Phenyl (7) C₁₆H₁₄N₃O₃ 296.30 Not explicitly stated Intermediate for kinase inhibitors
1-Allyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione Allyl (1), Phenyl (7) C₁₅H₁₁N₃O₃ 281.27 76360-66-2 Agrochemicals, APIs
1-Isopentyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione Isopentyl (1), Methylthio (7) C₁₄H₁₇N₃O₃S 307.37 1186049-75-1 Not reported; structural analog
7-Phenyl-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione Propyl (1), Phenyl (7) C₁₅H₁₃N₃O₃ 283.29 76360-59-3 Biochemical research
1-Methyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione Methyl (1), Phenyl (7) C₁₂H₉N₃O₃ 255.22 1253789-18-2 Pharmaceutical intermediates

Key Findings:

Allyl and propargyl substituents introduce unsaturated bonds, which may improve reactivity in click chemistry or covalent binding applications.

Biological Activity :

  • Analogs with dual-methyl groups at the C4 position (e.g., compound 20a) inhibit EGFRL858R/T790M with IC₅₀ values of 4.5 nM, suggesting that substituent positioning significantly modulates kinase affinity.
  • Methylthio groups (e.g., in CAS 1186049-75-1) could act as metabolic liabilities or redox-active moieties, requiring further stability studies.

Synthetic Accessibility :

  • The allyl-substituted derivative (CAS 76360-66-2) is synthesized via nucleophilic substitution, while methylthio analogs require thionation steps.
  • Purification challenges, such as fractional crystallization to remove hydrolyzed contaminants, are common in this class.

Commercial Availability: Industrial-scale suppliers (e.g., ECHEMI) provide 1-allyl-7-phenyl derivatives at 99% purity, indicating robust synthetic protocols.

Biological Activity

1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrimido[4,5-D][1,3]oxazine derivatives, which are known for their potential applications in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₃N₃O₃, with a molecular weight of 283.28 g/mol. The structure features a fused bicyclic system comprising both pyrimidine and oxazine rings. This unique configuration contributes to its biological activity by influencing interactions with biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₃
Molecular Weight283.28 g/mol
CAS Number1253792-13-0
IUPAC Name7-phenyl-1-propan-2-ylpyrimido[4,5-d][1,3]oxazine-2,4-dione

Anticancer Activity

Research has indicated that derivatives of oxazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural features to this compound demonstrate potent inhibitory effects on the growth of human cancer cell lines such as HeLa and MDA-MB-231. The structure–activity relationship (SAR) analysis suggests that modifications in the substituents on the pyrimidine scaffold can enhance the anticancer properties of these compounds .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study highlighted that related oxazine derivatives showed activity against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with DNA replication .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for its anti-inflammatory properties. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological activity of this compound is thought to involve interactions with specific molecular targets such as tyrosine kinases or cyclin-dependent kinases. These interactions can lead to the modulation of cell proliferation and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Antiproliferative Studies : A series of oxazine derivatives were synthesized and tested for their antiproliferative effects against various cancer cell lines. The results indicated that certain substitutions significantly enhanced activity compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Testing : In vitro assays demonstrated that some derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Inflammatory Response : In vivo models have shown that compounds related to 1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine can reduce inflammation markers in animal models of arthritis .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione, and how do reaction parameters influence yield?

  • Methodology : The compound is synthesized via multi-step organic reactions, often starting with chlorinated intermediates. For example, refluxing 7-chloro precursors with secondary amines in ethanol (5 mL) under controlled temperatures (2–3 hours) is a common step, followed by filtration and washing with water to isolate the product . Key parameters include solvent choice (polar aprotic solvents enhance nucleophilic substitution), temperature (excessive heat may degrade sensitive functional groups), and stoichiometric ratios of reactants (e.g., 2.2 mmol amine per 1 mmol chloro-precursor) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions, such as the isopropyl and phenyl groups. High-Performance Liquid Chromatography (HPLC) with a buffer-adjusted mobile phase (e.g., pH 6.5 ammonium acetate/acetic acid) ensures purity quantification . Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups (e.g., oxazine ring vibrations) .

Q. What purification techniques are recommended post-synthesis?

  • Methodology : After synthesis, precipitation via water addition is a primary step to isolate the solid product. Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) resolves impurities. Recrystallization in ethanol or acetonitrile improves crystalline purity .

Advanced Research Questions

Q. How can synthesis scalability be enhanced while maintaining high purity for academic research?

  • Methodology : Transitioning from batch to continuous flow reactors minimizes side reactions and improves reproducibility. Automated synthesis platforms enable real-time monitoring of parameters like temperature and pH, critical for scaling multi-step reactions . For example, flow systems reduce solvent waste and enhance mixing efficiency, particularly for intermediates prone to degradation .

Q. What experimental strategies address contradictions in reported enzyme inhibition data?

  • Methodology : Cross-validation using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) clarifies discrepancies. For instance, if IC₅₀ values vary, researchers should standardize assay conditions (pH, substrate concentration) and include positive controls (e.g., known inhibitors). Structural analogs from related pyrimido-oxazines (e.g., 1-cyclopentyl derivatives) can be tested to isolate steric/electronic effects .

Q. How can computational modeling optimize the compound’s interaction with target enzymes?

  • Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding modes within enzyme active sites, focusing on hydrogen bonding with the oxazine-dione core. Molecular Dynamics (MD) simulations (50–100 ns trajectories) assess stability of ligand-receptor complexes. For example, modifying the isopropyl group’s steric bulk may enhance selectivity for kinases vs. phosphatases .

Q. What in vitro models best evaluate therapeutic potential while minimizing off-target effects?

  • Methodology : Cell-based assays using CRISPR-engineered enzyme knockouts (e.g., HEK293T cells) confirm target specificity. Dose-response curves in primary cells (e.g., hepatocytes) assess cytotoxicity thresholds. Metabolite profiling via LC-MS identifies degradation products that may interfere with bioactivity .

Data Analysis and Optimization

Q. How do researchers statistically validate reproducibility in synthetic yield or bioactivity data?

  • Methodology : Triplicate experiments with ANOVA analysis (p < 0.05) identify outliers. For bioactivity, Grubbs’ test removes anomalous data points. Machine learning tools (e.g., Python-based Scikit-learn) model reaction parameters (solvent polarity, catalyst loading) to predict optimal conditions .

Q. What protocols mitigate solvent or reagent interference in pharmacological assays?

  • Methodology : Solvent controls (e.g., DMSO at ≤0.1% v/v) are mandatory to rule out artifactual inhibition. Blank runs using deuterated solvents in NMR confirm no signal overlap. For enzymatic assays, pre-incubation of the compound with assay buffers (30 minutes, 37°C) detects non-specific aggregation .

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